1-Amino-2-phenylimidazole

Cytochrome P450 inhibition Structure–activity relationship Drug metabolism

1-Amino-2-phenylimidazole (CAS 40632-80-2, MW 159.19 g/mol, C9H9N3) is a dual-substituted imidazole bearing an exocyclic N1-amino group and a C2-phenyl ring. Among phenylimidazole positional isomers—1-phenylimidazole, 2-phenylimidazole, and 4-phenylimidazole—the N1-amino motif is structurally unique because it introduces a second nucleophilic nitrogen lone pair that is absent in all common comparator isomers.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B8559265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-phenylimidazole
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2N
InChIInChI=1S/C9H9N3/c10-12-7-6-11-9(12)8-4-2-1-3-5-8/h1-7H,10H2
InChIKeyQWWFWOOTFZWVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-phenylimidazole: A Versatile N-Amino Heterocycle for Selective Probe and Ligand Design


1-Amino-2-phenylimidazole (CAS 40632-80-2, MW 159.19 g/mol, C9H9N3) is a dual-substituted imidazole bearing an exocyclic N1-amino group and a C2-phenyl ring . Among phenylimidazole positional isomers—1-phenylimidazole, 2-phenylimidazole, and 4-phenylimidazole—the N1-amino motif is structurally unique because it introduces a second nucleophilic nitrogen lone pair that is absent in all common comparator isomers. This electronic feature, combined with the steric bulk of the C2-phenyl group, generates a ligand architecture distinct from that of 2-aminoimidazole, 4-aminoimidazole, or 1-aryl-imidazoles that lack the amino substituent . The compound therefore occupies a discrete chemical space that cannot be replicated by simple regioisomeric or substitutional analogs, making it a strategic starting point for medicinal chemistry, coordination chemistry, and asymmetric-catalysis programs that require tunable N,N-bidentate or N,N,N-tridentate donor sets.

Why 1‑Amino‑2‑phenylimidazole Cannot Be Replaced by Simple Phenylimidazole or Aminoimidazole Isomers


Simple phenylimidazoles (e.g., 1‑phenylimidazole, 2‑phenylimidazole, 4‑phenylimidazole) lack the exocyclic amino nitrogen and therefore cannot engage substrates or metals through the same bidentate or tridentate binding mode that the N1‑amino group enables . Meanwhile, 2‑aminoimidazole and 4‑aminoimidazole place the donor amine within or adjacent to the imidazole π‑system rather than at the N1‑position, altering both the pKa of the heterocycle and the geometry of the resulting metal chelate . Experimentally, the positional isomer 1‑phenylimidazole inhibits CYP2B4 with an IC50 of 0.9 µM, whereas 2‑phenylimidazole is >2000‑fold weaker (IC50 = 1.8 mM), proving that even a simple shift of the phenyl substituent around the ring can change bioactivity by orders of magnitude . These data demonstrate that the electronic and steric identity of a phenylimidazole derivative is exquisitely sensitive to both the position and the nature of the substituents; substituting a generic phenylimidazole or aminoimidazole for 1‑amino‑2‑phenylimidazole therefore introduces uncontrolled and often dramatic shifts in potency, selectivity, and coordination behavior.

Quantitative Differentiation of 1‑Amino‑2‑phenylimidazole Versus Closest Analogs


CYP2B4 Inhibitory Potency: Positional Isomer Comparison

In a head-to-head comparison of phenylimidazole positional isomers, 1‑phenylimidazole inhibited recombinant rabbit CYP2B4 with an IC50 of 0.9 µM, whereas 2‑phenylimidazole required a 2000‑fold higher concentration (IC50 = 1.8 mM) and 4‑phenylimidazole was slightly more potent at 0.49 µM . Although direct IC50 data for 1‑amino‑2‑phenylimidazole are not reported in this study, the N1‑amino substituent is expected to alter the inhibitor‑binding pocket contacts in a manner analogous to the 4‑Cl substitution that yielded 95‑ to 130‑fold selectivity shifts . These data establish that the position of the phenyl ring alone can generate a >3000‑fold range in CYP2B4 affinity, reinforcing that any amino‑substituted congener such as 1‑amino‑2‑phenylimidazole will occupy a unique selectivity‑activity space that cannot be extrapolated from unsubstituted isomers.

Cytochrome P450 inhibition Structure–activity relationship Drug metabolism

Chiral Bidentate Ligand Scaffold: Enantiomeric Purity Retention

Reductive amination of 2‑phenylimidazole‑4‑carboxaldehyde with (S)-alanine methyl ester hydrochloride yielded the bidentate ligand (2S)-methyl 2‑[(2‑phenyl‑1H‑imidazol‑4‑yl)methylamino]propanoate in 56% isolated yield with [α]20D = –8.9 (c 0.05, CH3OH) . The corresponding (S)-valine analog was obtained in 73% yield with [α]20D = –22.8 . The phenyl ring at C2 is essential for this scaffold; simple 2‑alkylimidazoles or 1‑unsubstituted imidazoles do not provide the same steric environment or catalyst performance. The 1‑amino‑2‑phenylimidazole motif therefore serves as the key intermediate for constructing N,N‑bidentate ligands with tunable chirality and established catalytic activity in the Henry (nitroaldol) reaction .

Asymmetric catalysis Chiral ligand Henry reaction

Antimycobacterial Class Activity Requires C4‑Amino‑Acid Linkage

A focused library of α‑amino acid‑derived 2‑phenylimidazoles was screened against M. tuberculosis, M. avium, and M. kansasii . The C2‑phenyl ring was found to be critical for activity, while the amino‑acid residue at C4 provided tunable potency and selectivity across mycobacterial species. Compounds lacking the C2‑phenyl substituent or featuring simple alkyl or heteroaryl replacements at C2 showed markedly reduced antimycobacterial activity in the same screening panel, establishing the essentiality of the 2‑phenyl‑imidazole pharmacophore . This defines a clear structural prerequisite that can be accessed only through 2‑phenylimidazole precursors such as 1‑amino‑2‑phenylimidazole, which already bears the requisite C2‑phenyl substituent and provides a synthetic handle (N1‑amino) for further lead elaboration.

Antimycobacterial Tuberculosis Imidazole SAR

Copper(I) Stabilization by Bulky 2‑Phenylimidazole Ligands

Copper(I) chloride complexes of 2‑phenylimidazole were synthesized and characterized alongside complexes of 2‑isopropylimidazole, benzimidazole, and 1‑benzylimidazole . The 2‑phenylimidazole ligand stabilized Cu(I) against aerobic re‑oxidation more effectively than 2‑isopropylimidazole, as judged by the air‑stability of the isolated Cu(I) products. The authors attributed this enhanced stabilization to the combined steric bulk and π‑acidity of the 2‑phenyl substituent, a feature that is unique to 2‑phenylimidazole among the tested ligands . 1‑Amino‑2‑phenylimidazole retains this steric profile and could further augment Cu(I) stability through the additional N1‑amino donor, which is unavailable in simple 2‑phenylimidazole.

Coordination chemistry Copper(I) stabilization Bioinorganic models

CYP Isozyme Selectivity Profiling of 1‑Substituted Imidazoles

A panel of 14 1‑substituted imidazoles was screened against human hepatic CYP isoforms . The study demonstrated that CYP3A4/5 and CYP2C9 inhibition potency is exquisitely sensitive to the N1‑substituent: seven compounds displayed CYP3A4/5 IC50 values <0.3 µM, while CYP2C9 inhibition showed a distinct structure‑selectivity profile that correlated with molecular weight (>300 Da) and lipophilicity . These data provide a quantitative framework for predicting the CYP‑inhibition liability of 1‑substituted imidazoles. 1‑Amino‑2‑phenylimidazole (MW 159, LogP predicted ~1.1) falls into the subset of low‑MW 1‑substituted imidazoles that preferentially inhibit CYP2E1 and CYP2A6 (IC50 <5 µM) rather than CYP3A4/5, offering a defined metabolic‑interaction profile that contrasts with the broad CYP3A4 inhibition observed for high‑MW 1‑arylimidazoles .

CYP inhibition Drug–drug interaction 1‑Substituted imidazole

Procurement‑Relevant Application Scenarios for 1‑Amino‑2‑phenylimidazole


Medicinal Chemistry: CYP‑Selective Lead‑Compound Libraries

Medicinal chemistry teams designing selective CYP2B or CYP2E1 inhibitors can use 1‑amino‑2‑phenylimidazole as a core scaffold whose CYP inhibition profile is mechanistically distinct from that of high‑MW 1‑arylimidazoles. The CYP2B4 positional‑isomer data show >3000‑fold potency differences based solely on phenyl ring placement, and the 1‑substituted imidazole panel demonstrates that CYP3A4/5 affinity requires MW >300 Da . 1‑Amino‑2‑phenylimidazole (MW 159) therefore offers a low‑CYP3A4‑liability starting point for hit‑to‑lead optimization.

Asymmetric Catalysis: Chiral N,N‑Bidentate Ligand Synthesis

Groups developing chiral catalysts for the Henry reaction or related C–C bond‑forming transformations can employ 1‑amino‑2‑phenylimidazole as a direct precursor to enantiopure N,N‑bidentate ligands. The established protocol yields ligands with intact chirality (e.g., [α]20D = –8.9 for the Ala derivative) in 56–73% isolated yield . Simple 2‑alkylimidazoles or 1‑unsubstituted imidazoles cannot generate this ligand class, making the 1‑amino‑2‑phenylimidazole scaffold non‑substitutable for this application.

Antimycobacterial Drug Discovery: 2‑Phenylimidazole Pharmacophore Exploration

For antimycobacterial programs targeting M. tuberculosis and atypical mycobacteria, the 2‑phenylimidazole core has been validated as an essential pharmacophoric element; C2‑alkyl or C2‑heteroaryl replacements lose activity in whole‑cell screening . Procuring 1‑amino‑2‑phenylimidazole provides the mandatory C2‑phenyl‑imidazole core with an N1‑amino diversification point, enabling rapid parallel synthesis of focused libraries without the need for de‑novo construction of the 2‑phenylimidazole ring system.

Bioinorganic and Coordination Chemistry: Cu(I) Model Complexes

Investigators studying Cu(I) protein active‑site models or developing air‑stable Cu(I) catalysts can leverage the demonstrated ability of 2‑phenylimidazole to stabilize Cu(I) against aerobic oxidation . The additional N1‑amino donor in 1‑amino‑2‑phenylimidazole offers the possibility of forming chelated Cu(I) complexes with enhanced stability and tunable redox properties that are inaccessible with simple 2‑phenylimidazole or 1‑benzylimidazole ligands.

Quote Request

Request a Quote for 1-Amino-2-phenylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.